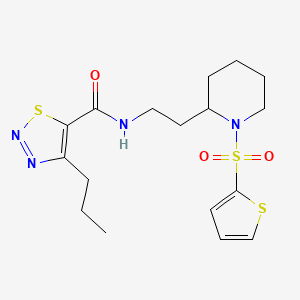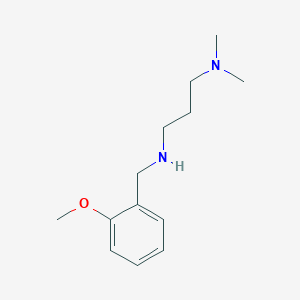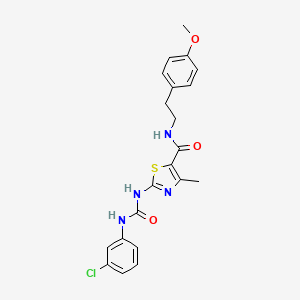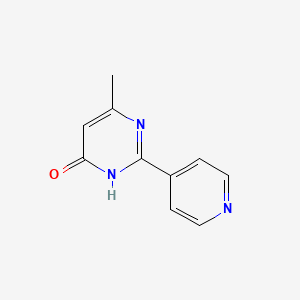![molecular formula C9H14O3 B2487414 (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid CAS No. 2248215-00-9](/img/structure/B2487414.png)
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, also known as (–)-Bicyclo[2.2.1]heptane-2-exo-carboxylic acid, is a bicyclic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid is not fully understood. However, it has been proposed that this compound may act as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid in lab experiments is its potential as a scaffold for the design of novel biologically active compounds. Additionally, this compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research involving (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid. One potential direction is the development of new analgesics and anti-inflammatory agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for the production of this compound, which may make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid involves the reaction of cyclohexene oxide with ethyl diazoacetate in the presence of a copper catalyst. This reaction produces a mixture of two isomers, (2S,3S)- and (2S,3R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, which can be separated using column chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid has been found to have various scientific research applications. One of the main uses of this compound is in drug discovery and development. It has been shown to have potential as a scaffold for the design of novel biologically active compounds, particularly in the development of new analgesics and anti-inflammatory agents.
Propiedades
IUPAC Name |
(2S)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(9(10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBVBRTDWEDAD-MBNAKOSBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC2CCC1O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)


![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)


